molecular formula C26H24N2O4 B251640 N-{4-[(4-isopropoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide

N-{4-[(4-isopropoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide

Cat. No. B251640
M. Wt: 428.5 g/mol
InChI Key: URZMLKUPLUEUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-isopropoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide, commonly known as L-743,872, is a synthetic compound that has been studied for its potential use in treating various diseases.

Mechanism of Action

L-743,872 works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response and tumor growth. By blocking these enzymes, L-743,872 can reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
L-743,872 has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and improving cardiovascular health. It has also been shown to have antioxidant properties, which can help protect against oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One advantage of using L-743,872 in lab experiments is its specificity for COX-2 and LOX enzymes, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation is that L-743,872 may have off-target effects, which could lead to unintended consequences.

Future Directions

There are several potential future directions for research on L-743,872, including further studies on its anti-inflammatory and anti-tumor properties, as well as investigations into its potential use in treating cardiovascular diseases. Additionally, research could focus on improving the synthesis method of L-743,872 to increase its yield and purity. Finally, research could explore the potential use of L-743,872 in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of L-743,872 involves several steps, including the reaction between 4-isopropoxybenzoic acid and 2-methylphenylamine to form an amide intermediate, which is then reacted with 1-benzofuran-2-carboxylic acid to produce the final product. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

L-743,872 has been studied for its potential use in treating various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to reduce the risk of cardiovascular disease.

properties

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

N-[2-methyl-4-[(4-propan-2-yloxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H24N2O4/c1-16(2)31-21-11-8-18(9-12-21)25(29)27-20-10-13-22(17(3)14-20)28-26(30)24-15-19-6-4-5-7-23(19)32-24/h4-16H,1-3H3,(H,27,29)(H,28,30)

InChI Key

URZMLKUPLUEUFL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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